molecular formula C17H23NO4 B14352453 Methyl 4-benzyl-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate CAS No. 93250-97-6

Methyl 4-benzyl-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate

Cat. No.: B14352453
CAS No.: 93250-97-6
M. Wt: 305.4 g/mol
InChI Key: ADKXLUKJSWRKDS-UHFFFAOYSA-N
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Description

Methyl 4-benzyl-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is a complex organic compound with a unique structure that includes an oxazolidine ring, a benzyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-benzyl-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate typically involves multiple steps, starting with the formation of the oxazolidine ring. One common method involves the reaction of an amino alcohol with a carbonyl compound under acidic conditions to form the oxazolidine ring. The benzyl and tert-butyl groups are then introduced through subsequent reactions, such as alkylation or acylation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzyl-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-benzyl-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-benzyl-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl and tert-butyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl biphenyl-4-carboxylate: Similar in structure but lacks the oxazolidine ring.

    tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate: Contains a piperazine ring instead of an oxazolidine ring.

Uniqueness

Methyl 4-benzyl-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the oxazolidine ring, along with the benzyl and tert-butyl groups, makes it a versatile compound for various applications.

Properties

CAS No.

93250-97-6

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

methyl 4-benzyl-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate

InChI

InChI=1S/C17H23NO4/c1-16(2,3)14-18(12-19)17(11-22-14,15(20)21-4)10-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3

InChI Key

ADKXLUKJSWRKDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1N(C(CO1)(CC2=CC=CC=C2)C(=O)OC)C=O

Origin of Product

United States

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